molecular formula C17H21F2N5O B7130399 N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B7130399
M. Wt: 349.4 g/mol
InChI Key: ZSVMLLXUHPXLMY-UHFFFAOYSA-N
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Description

N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide: is a synthetic chemical compound that has found various applications in scientific research. Its unique structural features and diverse reactivity make it a subject of interest in fields like chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide can be achieved through a multi-step process involving the following key steps:

  • Formation of 1-(difluoromethyl)imidazole: : The starting material, imidazole, undergoes a halogenation reaction with difluoromethyl halide in the presence of a base.

  • Methylation: : The resulting 1-(difluoromethyl)imidazole is then methylated using a suitable methylating agent under controlled conditions to yield 1-(difluoromethyl)imidazol-2-yl]methyl.

  • Piperazine Ring Introduction: : 1-(difluoromethyl)imidazol-2-yl]methyl is then coupled with 3-methylphenyl piperazine via an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimizations for efficiency and yield. Conditions such as solvent choice, temperature, and reaction time are meticulously controlled to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring.

  • Reduction: : Reduction reactions may target the carboxamide group, potentially converting it to an amine.

  • Substitution: : Substitutions can occur at various positions on the imidazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: : Electrophilic or nucleophilic reagents, such as alkyl halides for alkylation or nitro compounds for nitration.

Major Products

The specific products will vary based on reaction conditions, but common transformations include conversion of the carboxamide to an amine, functionalization of the imidazole ring, and modifications on the piperazine moiety.

Scientific Research Applications

Chemistry: : Used as a building block for more complex molecules, N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide enables the study of chemical reactions and synthesis pathways.

Biology: : It serves as a molecular probe or modulator in biological assays, particularly where interactions with imidazole-containing enzymes or receptors are investigated.

Medicine: : The compound may have potential therapeutic applications, particularly if its unique structure allows for interaction with specific biological targets, such as receptors or enzymes.

Industry: : Utilized in the development of materials or as a specialty chemical in various industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide would depend on its interaction with specific molecular targets. Its imidazole moiety is known to interact with histidine residues in proteins, potentially modulating enzyme activity or receptor binding. The piperazine ring further adds to the compound's ability to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(Chloromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide

  • N-[[1-(Trifluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide

Unique Aspects

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide: stands out due to its difluoromethyl group, which may impart unique electronic properties and reactivity profiles compared to the chloromethyl and trifluoromethyl analogs. These properties could affect its chemical behavior and biological interactions, making it a compound of particular interest for further study and application.

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Properties

IUPAC Name

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N5O/c1-13-3-2-4-14(11-13)22-7-9-23(10-8-22)17(25)21-12-15-20-5-6-24(15)16(18)19/h2-6,11,16H,7-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVMLLXUHPXLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NCC3=NC=CN3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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